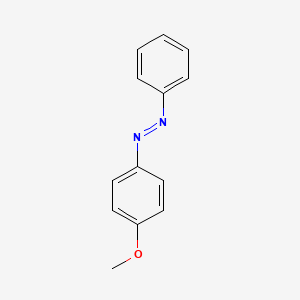

4-Methoxyazobenzene

Descripción

Historical Development of Azobenzene (B91143) Research

The study of azobenzene dates back to the mid-19th century, with its initial synthesis in 1834. digitellinc.comwikipedia.org For a considerable period, its primary value was seen in its vibrant color, leading to its widespread use in the dye industry. digitellinc.comresearchgate.net A pivotal moment in azobenzene research occurred in 1937, when the light-induced reversible isomerization between its trans and cis forms was first recognized. digitellinc.com This discovery of its photochromic properties laid the groundwork for understanding its photochemical behavior, with significant research in the 1950s solidifying this knowledge. digitellinc.com This opened the door to exploring azobenzene and its derivatives as more than just dyes, but as dynamic molecular components. The journey of azobenzene has since evolved from a simple organic colorant to a central molecule in the field of photochemistry, with applications in light-responsive materials and systems. digitellinc.comnih.gov

Significance of Azobenzene Derivatives in Photoresponsive Systems

Azobenzene and its derivatives are among the most widely utilized optical triggers in the creation of photoresponsive systems. nih.gov Their ability to undergo reversible isomerization between the thermally stable trans isomer and the metastable cis isomer upon light irradiation is a key feature. rsc.orgmdpi.com This transformation induces a significant change in molecular geometry, with the distance between the para-positioned carbon atoms decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. mdpi.com This molecular motion can be harnessed to control the properties of a wide array of materials and biological systems at the nanoscale. ontosight.ainih.gov

The applications of azobenzene-based photoresponsive systems are diverse, ranging from the development of materials with light-controllable mechanical and optical properties to their use as conformational switches in complex structures like cyclic peptides. nih.gov In materials science, azobenzene derivatives are incorporated into polymers, gels, and nanocomposites to create photoactuators, materials that can change shape in response to light, and photosoftening materials. chinesechemsoc.orgnih.gov In the biological realm, they have been investigated for their potential to control biological processes with light. ontosight.ai The synthetic versatility of azobenzene allows for chemical modifications that can tune its spectroscopic and photochemical behavior, making it a robust and adaptable component for designing sophisticated molecular devices and functional materials. rsc.org

Role of Substituent Effects in Azobenzene Design

The photochemical and physical properties of azobenzene can be precisely tuned by introducing various substituents to its phenyl rings. rsc.orgrsc.org These modifications can alter key characteristics such as absorption spectra, the thermal stability of the isomers, and the quantum yields of photoisomerization. beilstein-archives.org The nature and position of these substituents play a crucial role in tailoring the azobenzene's behavior for specific applications. mdpi.com For instance, the introduction of bulky substituents can slow down the thermal relaxation from the cis to the trans isomer. mdpi.com

Influence of the Electron-Donating Methoxy (B1213986) Group on Azobenzene Properties

The methoxy group (–OCH3) is an electron-donating group that, when attached to the azobenzene backbone at the para-position, significantly influences the molecule's properties. This substitution leads to a red-shift in the π-π* absorption band of the trans isomer. researchgate.netresearchgate.net The electron-donating nature of the methoxy group facilitates the photoisomerization process. nih.gov

The presence of the methoxy group in 4-methoxyazobenzene (B97606) leads to distinct photochemical behavior. For example, in hydrogels, the inclusion of this compound acrylate (B77674) resulted in reversible adhesion properties, a characteristic not observed in hydrogels with unsubstituted or electron-withdrawing group-substituted azobenzenes. nih.gov This is attributed to a different transition state mechanism that enables efficient E-Z (trans-cis) photoisomerization. nih.gov Furthermore, the methoxy group affects the thermal relaxation process. While electron-withdrawing groups can significantly prolong the thermal relaxation from the Z to the E isomer, the effect of an electron-donating group like methoxy is more subtle. mdpi.com

Computational studies have confirmed that electron-donating substituents affect the energy levels of the frontier orbitals of azobenzene. mdpi.com This alteration of the electronic structure is fundamental to the observed changes in optical properties and thermal relaxation behavior. mdpi.com The ability to tune these properties through the introduction of substituents like the methoxy group is a powerful tool in the rational design of functional molecular switches. mdpi.com

Properties and Research Findings of this compound

The introduction of a methoxy group at the 4-position of the azobenzene structure imparts specific characteristics to the molecule. Below are tables summarizing some of its physical properties and key research findings related to its photochemical behavior.

Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H12N2O | biosynth.com |

| Molecular Weight | 212.25 g/mol | biosynth.com |

| Melting Point | 54-56 °C | chemicalbook.com |

| Boiling Point | 340.00 °C | biosynth.com |

| Flash Point | 130.0 °C | biosynth.com |

Selected Research Findings on this compound

| Research Area | Key Finding | Source |

|---|---|---|

| Photoisomerization in Solution | The solution-state UV-vis spectrum of E-4-methoxyazobenzene shows characteristic absorptions at 348 nm (π-π) and 440 nm (n-π). Irradiation with 365 nm light induces E→Z isomerization. | researchgate.net |

| Solid-State Photoswitching | When occluded in a metal-organic framework, this compound exhibits near-quantitative E → Z photoisomerization under 365 nm light, with a stored energy density of 101 J g⁻¹ and a Z-isomer half-life of 6 days. | researchgate.netlancs.ac.ukrsc.org |

| Thermal Relaxation | The thermal cis-trans isomerization of this compound in aqueous solution in the presence of silver nanoparticles follows first-order decay kinetics. | researchgate.net |

| Photochemical Phase-Change Materials | Crystalline binary mixtures of azobenzene and this compound can act as photochemical phase-change materials, storing and releasing up to 266 J g⁻¹ of latent heat energy. | rsc.org |

| Synthesis of Derivatives | Novel series of monomers containing para-methoxyazobenzene as the mesogenic group have been synthesized and shown to exhibit liquid crystalline behavior. | tandfonline.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methoxyphenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCRPKOHRIXSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870967 | |

| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-60-3, 21650-49-7 | |

| Record name | 4-Methoxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, (4-methoxyphenyl)phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxyazobenzene and Its Derivatives

Classical Synthetic Routes for 4-Methoxyazobenzene (B97606)

The traditional preparation of this compound relies on well-established reactions in organic chemistry, primarily involving the formation of the characteristic azo (–N=N–) linkage.

Reduction Methods (e.g., nitrobenzene (B124822) reduction)

The reduction of nitroaromatic compounds is a foundational method for producing azo and azoxy compounds. While the complete reduction of a nitro group typically yields an amine, controlling the reducing agent and reaction conditions can terminate the reaction at the azoxy or azo stage. For instance, the reduction of nitrobenzene using reagents like zinc dust in an alkaline methanolic solution is a known method to produce azobenzene (B91143). ajol.info To synthesize an unsymmetrical derivative like this compound, a cross-condensation approach using a nitroarene and an aniline (B41778) derivative under reductive conditions can be employed. tandfonline.com

A related classical transformation is the Bamberger rearrangement, where N-phenylhydroxylamines, often synthesized through the partial reduction of nitrobenzenes, rearrange in the presence of a strong aqueous acid to form 4-aminophenols. jocpr.com This highlights the complex reactivity of nitrobenzene reduction intermediates.

Condensation Reactions

Condensation reactions are among the most versatile and widely used methods for synthesizing unsymmetrical azobenzenes like this compound.

The Baeyer-Mills reaction is a primary example, involving the condensation of an aromatic nitroso compound with an aniline derivative. google.comresearchgate.net To obtain this compound, this reaction can be performed by condensing nitrosobenzene (B162901) with p-anisidine (B42471) or, alternatively, 4-nitrosoanisole with aniline. The reaction proceeds best when one component is electron-rich and the other is electron-poor. mdpi.com This method is highly valued for its ability to create specifically substituted, non-symmetrical azobenzenes. chem-soc.siacademie-sciences.fr Recent advancements have adapted the Baeyer-Mills reaction to continuous flow setups, allowing for efficient, scalable, and reproducible synthesis with high yields. mdpi.comacs.org

Another cornerstone of azo compound synthesis is the azo coupling reaction . This method involves the reaction of a diazonium salt with an electron-rich aromatic coupling partner, such as a phenol (B47542) or an aniline. researchgate.net For this compound, this would typically involve preparing a benzenediazonium (B1195382) salt from aniline and reacting it with anisole (B1667542) (methoxybenzene), which is activated towards electrophilic substitution by the methoxy (B1213986) group.

The table below summarizes findings from a continuous flow synthesis of various azobenzene derivatives via the Baeyer-Mills reaction, demonstrating its efficiency.

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | Azobenzene | >99 |

| 2 | 4-Methoxyaniline (p-Anisidine) | This compound | 98 |

| 3 | 4-Ethylaniline | 4-Ethylazobenzene | 98 |

| 4 | 4-Isopropylaniline | 4-Isopropylazobenzene | 97 |

| 5 | 4-Fluoroaniline | 4-Fluoroazobenzene | 96 |

| 6 | 4-Chloroaniline | 4-Chloroazobenzene | 95 |

| Data sourced from a study on continuous flow Baeyer-Mills reactions demonstrating high efficiency for various anilines reacting with nitrosobenzene. mdpi.com |

Advanced Synthetic Strategies for Functionalized this compound Derivatives

To integrate the photo-responsive properties of this compound into larger molecular systems like polymers, the core structure must be functionalized with reactive groups that allow for polymerization or grafting.

Derivatization for Polymer Incorporation

The modification of the this compound scaffold is a key step in creating photo-switchable materials. This typically involves introducing functional groups such as hydroxyls, carboxyls, or polymerizable units like acrylates, which can then be incorporated into a polymer structure.

In side-chain liquid crystalline polymers (SCLCPs), the azobenzene mesogen is attached as a pendant group to a flexible polymer backbone. researchgate.net This architecture allows the mesogenic units to self-organize into liquid crystalline phases while being tethered to the polymer chain.

A common strategy involves synthesizing a this compound derivative with a polymerizable group, such as a methacrylate (B99206), connected via a flexible spacer (e.g., an alkyl chain). For example, a side-chain methacrylamide (B166291) copolymer was prepared, functionalized with a 2-nitro-4'-methoxyazobenzene chromophore. researchgate.net The synthesis involved creating a monomer where the azobenzene unit was linked to a methacrylamide group, which was then copolymerized. researchgate.net This design can be tailored to prevent aggregation of the chromophores and allow for efficient photoisomerization in both solution and thin films. researchgate.net Other examples include synthesizing polyethers or polyesters where diol monomers containing a this compound side group are used. chem-soc.sirubber.or.kr

The table below details the synthesis of N²-aryl-4-methoxybenzene-1,2-diamines from various 4-methoxy-4'-substituted-azobenzenes, a transformation relevant to creating functional monomers.

| Entry | Substituent (R) in 4-methoxy-4'-R-azobenzene | Yield of Precursor (%) | Yield of Product (%) | Overall 2-Step Yield (%) |

| 1 | H | 82 | 97 | 79.54 |

| 2 | Me | 61 | 95 | 57.95 |

| 3 | Et | 65 | 98 | 63.70 |

| 4 | i-Pr | 74 | 98 | 72.52 |

| 5 | F | 72 | 98 | 70.56 |

| 6 | Cl | 76 | 97 | 73.72 |

| 7 | Br | 77 | 96 | 73.92 |

| Data adapted from a study on the photoreaction of 4-methoxy-4'-substituted-azobenzenes. rubber.or.kr |

In main-chain liquid crystalline polymers, the azobenzene unit is an integral part of the polymer backbone. This is achieved by synthesizing difunctional monomers based on this compound that can undergo polycondensation.

A key monomer for this purpose is a dihydroxy-functionalized azobenzene, such as 4,4'-dihydroxyazobenzene (B49915). This monomer can be incorporated into polyesters or aramids through direct polycondensation reactions. jocpr.comrsc.org For example, main-chain/side-chain combined liquid crystalline polymers have been synthesized using 4,4'-dihydroxyazobenzene as the mesogenic unit in the main chain. The synthesis involves a direct polycondensation of this diol with a diacid-functionalized monomer, which itself can carry other mesogenic groups for the side chains. rsc.org Similarly, chiral polyesters incorporating azobenzene moieties directly into the main chain have been prepared, demonstrating that the azobenzene unit can serve as a core component of the repeating unit in high-performance polymers. These polycondensation reactions, often carried out at high temperatures, create rigid-rod or semi-flexible polymer chains where the azobenzene's photo-responsive behavior can influence the properties of the entire material. rsc.org

Side-Chain Liquid Crystalline Polymers

Synthesis of Hydrazide-Modified Derivatives

Novel hydrazide-modified derivatives of this compound have been synthesized and characterized, specifically compounds denoted as Dn, where 'n' represents the length of an alkyl spacer. tandfonline.com The synthesis of these 4-{n-[4-(4-methoxyphenylazo)phenoxy] alkoxy} benzoic acid hydrazide (Dn) compounds is achieved through a multi-step process. tandfonline.com

The initial step involves the reaction of an appropriate precursor, such as 4‐{3‐[4‐(4‐Methoxyphenylazo)phenoxy]propoxy} benzoic ethyl ester (C3), with an excess of hydrazine (B178648) monohydrate. tandfonline.com This mixture is dissolved in anhydrous alcohol and heated under reflux for approximately 30 hours to yield the final hydrazide derivative. tandfonline.com The length of the alkyl spacer (n=3, 6, or 10) plays a significant role in the resulting material's properties. tandfonline.com The successful synthesis and purity of these compounds were confirmed through infrared spectroscopy and elemental analysis. tandfonline.com

Table 1: Synthesis and Properties of Hydrazide-Modified this compound Derivatives (Dn)

| Compound | Yield | Melting Point (°C) | Elemental Analysis (Found %) | Elemental Analysis (Calculated %) |

|---|---|---|---|---|

| D3 | - | - | N 13.64, C 66.04, H 5.81 | N 13.33, C 65.70, H 5.75 |

| D6 | 65% | 190–191 | N 11.75, C 67.14, H 6.69 | N 12.11, C 67.51, H 6.54 |

| D10 | 60% | 177–178 | N 10.71, C 69.50, H 7.27 | N 10.80, C 69.47, H 7.38 |

Data sourced from Bai et al., 2005. tandfonline.com

Preparation of Halogenated Derivatives

The halogenation of this compound can be achieved through mechanochemical methods, which offer an environmentally conscious alternative to conventional solvent-based protocols. beilstein-journals.orgbeilstein-journals.org These solid-state reactions, performed in a ball mill, can utilize N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), as the halogen source. beilstein-journals.org

A key finding is that for azobenzenes with strong electron-donating substituents like the methoxy group in this compound, the halogenation proceeds via electrophilic aromatic substitution without the need for a palladium catalyst. beilstein-journals.orgbeilstein-journals.org The reaction yields products that are halogenated at the ortho position relative to the electron-donating group. beilstein-journals.org For instance, the bromination of this compound using NBS in acetonitrile (B52724) (MeCN) at room temperature results in a monobrominated product as a single isomer. beilstein-journals.orgbeilstein-journals.org Similarly, neat grinding of this compound with NCS produces a monochlorinated single isomer within an hour. beilstein-journals.org

Table 2: Mechanochemical Halogenation of this compound

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | NCS | Neat Grinding (1 hour) | Monochlorinated product (single isomer) | beilstein-journals.org |

Photochemical Synthesis of Novel Organic Scaffolds from this compound

The photoreactive nature of this compound allows it to serve as a precursor for novel organic structures through solvent-controlled photoreactions. researchgate.netnih.govnih.gov By adjusting the solvent and reaction conditions, irradiation of this compound can selectively yield either N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles. nih.govnih.gov The proposed mechanism begins with the protonation of the azobenzene in an acidic medium, followed by a photoredox reaction to form a 4-methoxy-hydrazobenzene intermediate. nih.gov The subsequent reaction pathway is dictated by the solvent. nih.gov

Table 3: Photochemical Synthesis of N²-Aryl-4-methoxybenzene-1,2-diamines (3a-3g)

| Entry (Product) | R-group on Aniline | Conversion (%) | Yield (%) |

|---|---|---|---|

| 3a | H | 79 | 76 |

| 3b | 4-OCH₃ | 82 | 79 |

| 3c | 4-CH₃ | 80 | 78 |

| 3d | 4-F | 75 | 72 |

| 3e | 4-Cl | 61 | 58 |

| 3f | 4-Br | 66 | 63 |

| 3g | 3-Cl | 73 | 70 |

Reaction Conditions: Irradiation of 4-methoxy-4′-substituted azobenzenes (2a-2g) at 365 nm in DMF with 0.5 M HCl for 2.5 hours. Data sourced from Chen et al., 2021. rsc.org

Formation of 1-Arylbenzimidazoles

Alternatively, changing the reaction solvent to acetal (B89532) allows for the formation of 1-arylbenzimidazoles. researchgate.netresearchgate.net The selective synthesis of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles is accomplished by irradiating the this compound precursors in acetal containing 0.16 M hydrochloric acid. nih.govnih.govrsc.org This reaction is performed under a nitrogen atmosphere using 419 nm irradiation for a much shorter duration of 40 minutes. nih.govrsc.org In the acetal solvent, a condensation reaction with acetaldehyde (B116499) derived from the solvent is promoted, leading to the formation of the benzimidazole (B57391) ring.

Table 4: Photochemical Synthesis of 1-Aryl-6-methoxy-2-methyl-1H-benzimidazoles (4a-4g)

| Entry (Product) | R-group on Aniline | Conversion (%) | Yield (%) |

|---|---|---|---|

| 4a | H | 93 | 89 |

| 4b | 4-OCH₃ | 89 | 85 |

| 4c | 4-CH₃ | 91 | 87 |

| 4d | 4-F | 85 | 81 |

| 4e | 4-Cl | 66 | 60 |

| 4f | 4-Br | 71 | 65 |

| 4g | 3-Cl | 82 | 78 |

Reaction Conditions: Irradiation of 4-methoxy-4′-substituted azobenzenes (2a-2g) at 419 nm in acetal with 0.16 M HCl for 40 min. Data sourced from Chen et al., 2021. rsc.org

Purity and Characterization Techniques in Synthetic Studies

A suite of analytical techniques is employed to confirm the successful synthesis, structure, and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is widely used to confirm that the chemical structure of the synthesized compound matches the expected structure. tandfonline.comnih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is valuable for identifying functional groups and, in the case of hydrazide derivatives, for examining the hydrogen-bonded supramolecular structures. tandfonline.comtandfonline.com

Elemental Analysis : This technique provides the empirical formula of a compound by determining the mass percentages of its constituent elements (e.g., C, H, N), which are then compared to calculated theoretical values to verify purity and composition. tandfonline.com

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of synthesized compounds, with a single peak in the chromatogram indicating a high degree of purity (e.g., >95%). mdpi.com

Gas Chromatography (GC) : GC is another chromatographic method used to determine the purity of volatile compounds, with one source reporting a purity of >98.0% for this compound.

Melting Point Analysis : The melting point is a key physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a pure substance. tandfonline.com

UV-Visible Spectroscopy : This method is used to study the photochemical properties of azobenzene derivatives, such as the photoisomerization between trans and cis forms. beilstein-journals.org

Powder X-ray Diffraction (PXRD) : PXRD is used for the characterization of crystalline solid-state materials, including the products of mechanochemical synthesis. beilstein-journals.org

Photophysical Processes and Photoisomerization Dynamics of 4 Methoxyazobenzene

Mechanistic Studies of trans-cis Isomerization

The conversion of 4-Methoxyazobenzene (B97606) from its trans to cis isomer is a process governed by complex mechanisms that have been the subject of detailed scientific inquiry.

Ultrafast Investigation of Excited-State Dynamics

Femtosecond transient absorption spectroscopy has been a important tool in understanding the ultrafast photoisomerization and excited-state dynamics of trans-4-methoxyazobenzene (trans-4-MAB). aip.orgaip.org When trans-4-MAB in solution is excited to the S2 state, the formation of cis-4-MAB is observed. aip.orgaip.org

In ethanol (B145695), three distinct decay components are identified at 0.11, 1.4, and 2.9 picoseconds (ps). A similar study in ethylene (B1197577) glycol revealed decay components at 0.16, 1.5, and 7.5 ps. aip.orgaip.org The initial, rapid component in both solvents is attributed to the internal conversion from the S2 to the S1 state. aip.orgaip.org The subsequent relaxation pathways are associated with the decay of the S1 state through both internal conversion and isomerization, as well as the vibrational cooling of the newly formed cis-isomer in its hot S0 state. aip.orgaip.org

Comparison of Inversion and Rotation Mechanisms

Two primary mechanisms are proposed for the cis-trans isomerization of azobenzene (B91143) derivatives: inversion and rotation. mdpi.com The inversion mechanism involves the rehybridization of a nitrogen atom from sp2 to sp, forming a linear transition state where the double bond is maintained. mdpi.com In contrast, the rotation mechanism proceeds through a dipolar transition state where the nitrogen-nitrogen π-bond is broken heterolytically. mdpi.com

For this compound, which is considered a "push-pull" type azobenzene due to the electron-donating methoxy (B1213986) group, the rotation mechanism is generally the dominant pathway for thermal isomerization. acs.orgnih.gov This is because electron-donating groups favor the formation of a dipolar transition state. mdpi.com However, studies on the photoisomerization of trans-4-MAB suggest that the pathway proceeds via an inversion mechanism. aip.orgaip.org The choice between these pathways can be influenced by factors such as substituent effects, solvent polarity, and viscosity. mdpi.com

Solvent Effects on Photoisomerization Pathways

The surrounding solvent environment plays a critical role in the photoisomerization of this compound. The polarity of the solvent can significantly influence the rate of isomerization. researchgate.net For instance, in less polar solvents like tetrahydrofuran (B95107) (THF), ethyl acetate, and toluene, a high percentage (around 80-90%) of the cis-isomer is generated upon UV irradiation. researchgate.net Conversely, in more polar solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and methanol, the thermal cis-to-trans isomerization is so rapid that the UV-induced formation of the cis-isomer is difficult to observe. researchgate.net

Studies comparing the dynamics in ethanol and ethylene glycol have been instrumental in demonstrating the preference for the inversion mechanism over the rotation mechanism for photoisomerization. aip.orgaip.org The differing viscosities and polarities of these solvents affect the excited-state lifetimes and the subsequent relaxation pathways. aip.orgaip.org

Influence of Molecular Environment (e.g., ionic liquids)

The molecular environment, particularly in novel media like ionic liquids, has a pronounced effect on the isomerization of this compound. In BMIM-based ionic liquids such as BMIM PF6 and BMIM Tf2N, the thermal cis-trans isomerization of this compound proceeds exclusively through the rotation mechanism. mdpi.comnih.govnih.gov This is attributed to the electronic effect of the methoxy group. nih.gov

The nature of the anion in the ionic liquid (PF6− vs. Tf2N−) leads to different solute-solvent interactions that affect the reaction kinetics. mdpi.comnih.govnih.gov While the reaction is faster in BMIM PF6, the activation energy is lower in BMIM Tf2N, suggesting better solvation of the cis isomer's ground state by the Tf2N− anion. nih.gov

Thermal cis-trans Isomerization Kinetics

The spontaneous conversion of the less stable cis-4-methoxyazobenzene to the more stable trans isomer in the absence of light is a thermally activated process.

Activation Energies and Thermodynamic Parameters

The kinetics of the thermal cis-trans isomerization of this compound follow first-order decay. mdpi.com The rate of this reaction is strongly dependent on temperature. nih.gov By studying the reaction at different temperatures, key thermodynamic parameters can be determined using the Arrhenius and Eyring equations. mdpi.comnih.govnih.gov

In ionic liquids, the activation energies (Ea) for this process have been calculated. mdpi.comnih.gov For example, in BMIM PF6, the activation energy is higher than in BMIM Tf2N. nih.gov This difference is also reflected in the activation enthalpy (ΔH‡) and entropy (ΔS‡). researchgate.net The lower activation energy in BMIM Tf2N indicates a more efficient stabilization of the cis isomer in the ground state by the more polar ionic liquid. researchgate.net

| Ionic Liquid | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/K·mol) |

| BMIM PF₆ | 98.4 ± 3.1 researchgate.net | (8.93 ± 2.5) x 10¹⁰ researchgate.net | 95.9 ± 3.0 researchgate.net | -70.3 ± 1.9 researchgate.net |

| BMIM Tf₂N | 88.6 ± 2.8 researchgate.net | (0.13 ± 0.1) x 10¹⁰ researchgate.net | 86.0 ± 2.6 researchgate.net | -35.2 ± 1.1 researchgate.net |

Data sourced from studies on the thermal isomerization of this compound in different ionic liquids. researchgate.net

Role of Substituents in Thermal Reversion Rates

The rate of thermal cis-to-trans isomerization is significantly influenced by the nature and position of substituents on the azobenzene core. The methoxy group (-OCH3) in this compound, being an electron-donating group, affects the electronic properties of the molecule and, consequently, its isomerization dynamics. researchgate.net

In general, azobenzenes with electron-donating groups in the para position, like the methoxy group, can influence the thermal relaxation rate. researchgate.net For instance, push-pull derivatives, which have both electron-donating and electron-withdrawing groups, are known to exhibit very fast thermal isomerization. researchgate.net The thermal half-life of the cis-isomer can be tuned over a vast range, from milliseconds to days, by carefully selecting the substituents. rsc.orgacs.org For example, introducing bulky substituents at the ortho positions can sterically hinder the isomerization process, thereby slowing down the thermal relaxation. mdpi.combeilstein-journals.org The thermal half-life of cis-4-methoxyazobenzene has been noted to be influenced by the solvent environment. acs.org

Inhibition of Thermal Isomerization (e.g., by cyclodextrins)

The thermal isomerization of azobenzenes from the cis to the trans form can be inhibited by encapsulating the molecule within a host, such as a cyclodextrin (B1172386). This inhibition is attributed to the formation of an inclusion complex where the azobenzene derivative is located within the cyclodextrin cavity. The steric constraints imposed by the host molecule hinder the rotational or inversional movement required for isomerization of the N=N bond. capes.gov.br While specific studies on this compound are not detailed in the provided results, the principle has been demonstrated for other azobenzene derivatives like p-methyl red and o-methyl red, where β-cyclodextrin significantly decreased the isomerization rate. capes.gov.br Theoretical studies have also been undertaken to understand the formation of 1:1 azobenzene/β-cyclodextrin complexes and the driving forces behind the complexation. acs.org

Spectroscopic Signatures of Isomeric Forms (UV-Vis, FTIR, NMR)

The trans and cis isomers of this compound can be distinguished by their unique spectroscopic signatures.

UV-Vis Spectroscopy: The electronic absorption spectra of the two isomers are markedly different. The trans isomer typically exhibits a strong π–π* absorption band in the UV region and a weaker n–π* band in the visible region. For trans-4-methoxyazobenzene in benzene (B151609) solution, the characteristic absorptions are at 348 nm (π–π) and 440 nm (n–π). researchgate.netresearchgate.net The electron-donating methoxy group causes a red-shift in the π–π* band compared to unsubstituted azobenzene. researchgate.net Upon photoisomerization to the cis form, the intensity of the π–π* band decreases and shifts to a shorter wavelength (hypsochromic shift), while the n–π* band intensity increases. rsc.orgresearchgate.net

Interactive Data Table: UV-Vis Absorption Maxima of this compound Isomers

| Isomer | Solvent | π–π* Absorption (λmax, nm) | n–π* Absorption (λmax, nm) | Reference |

|---|---|---|---|---|

| trans | Benzene | 348 | 440 | researchgate.net, researchgate.net |

| cis | Toluene | - | 451 | rsc.org |

Note: The π–π* band for the cis isomer is often obscured or less intense.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the structure of the isomers. 1H NMR spectra show distinct chemical shifts for the aromatic protons of the cis and trans forms. rsc.org Upon photoisomerization, new sets of signals corresponding to the cis isomer appear in the spectrum. rsc.org The relative concentrations of the two isomers in a mixture can be determined by integrating the respective NMR signals. rsc.orgresearchgate.net 13C NMR spectroscopy also provides characteristic signals for each isomer. rsc.org

Time-Resolved Spectroscopy for Dynamic Studies

Time-resolved spectroscopic techniques are essential for studying the ultrafast dynamics of photoisomerization. Femtosecond transient absorption spectroscopy has been employed to monitor the excited-state dynamics of trans-4-methoxyazobenzene following photoexcitation. aip.orgaip.org These studies reveal the timescales of various processes, such as internal conversion and vibrational cooling, which occur in picoseconds. aip.orgaip.org For instance, in ethanol, decay components of 0.11 ps, 1.4 ps, and 2.9 ps have been identified. aip.orgresearchgate.net Picosecond time-resolved Raman spectroscopy has also been used to study the vibrational relaxation of photoexcited azobenzene, providing insights into the structure of the molecule in its excited states. acs.orgresearchgate.net

Quantum Chemical Calculations for Spectral Interpretation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for interpreting the experimental spectra and understanding the isomerization mechanism. mdpi.combeilstein-journals.org These calculations can predict the molecular orbitals, oscillator strengths, and static absorption spectra of the E and Z isomers. aip.org They have been used to support the assignment of experimental UV-Vis spectra and to investigate the potential energy surfaces of the excited states, helping to elucidate the photoisomerization pathways. aip.orgacs.org For example, calculations have been used to compare the relative Gibbs free energies of the E and Z isomers and their transition states. acs.org

Photocatalytic Isomerization Strategies

While direct photoisomerization is the most common method, photocatalytic strategies can also be employed to induce isomerization, sometimes with advantages such as using lower energy light. Molecular iodine has been shown to act as a photocatalyst for the cis-to-trans isomerization of azobenzenes using near-infrared (NIR) light. nih.govacs.org This process is proposed to occur via a photoinduced electron transfer (PET) mechanism. acs.org In a study comparing several azobenzene derivatives, the photocatalysis was found to be slower for the less electron-rich this compound compared to the more electron-rich 4,4'-dimethoxyazobenzene, supporting an oxidative pathway. nih.govacs.orgresearchgate.netresearchgate.net

Solid-State Photoisomerization Phenomena

Photoisomerization in the solid state is often hindered by the dense packing of molecules in the crystal lattice, which restricts the necessary conformational changes. nih.govrsc.org However, strategies exist to facilitate solid-state photoswitching. One successful approach involves confining this compound molecules within the pores of a metal-organic framework (MOF). researchgate.netrsc.orgresearchgate.net In one study, this compound occluded in a Zn2(BDC)2(DABCO) MOF exhibited near-quantitative E → Z photoisomerization upon irradiation with 365 nm light. researchgate.netrsc.org This high conversion efficiency is crucial for applications like molecular solar thermal energy storage. researchgate.netrsc.org The half-life of the Z-isomer within this MOF was found to be 6 days at ambient temperature, demonstrating the potential for long-term energy storage. researchgate.netrsc.orglancs.ac.ukrsc.org Furthermore, crystalline binary mixtures of azobenzene and this compound can act as photochemical phase-change materials, where light can trigger melting at temperatures below the melting points of the individual components. rsc.org

Confinement Effects within Metal-Organic Frameworks (MOFs)

The study of photochromic molecules within confined spaces, such as the pores of metal-organic frameworks (MOFs), has revealed significant alterations in their photophysical behavior compared to solution or bulk states. semanticscholar.orgpnas.org Confinement can provide the necessary conformational freedom for isomerization in the solid state, a process often hindered by dense crystal packing. rsc.orgrsc.org

Research into this compound (MOAB) has demonstrated the profound impact of MOF confinement on its photoswitching capabilities. researchgate.netrsc.org When MOAB is occluded within the pores of the breathable MOF Zn₂(BDC)₂(DABCO), its photoisomerization efficiency is dramatically enhanced. rsc.orgresearchgate.netresearchgate.net Upon irradiation with 365 nm light, the encapsulated E-MOAB undergoes a near-quantitative conversion to the Z-isomer, reaching a photostationary state (PSS) of 98-99%. researchgate.netrsc.orgacs.org This is a substantial increase compared to the PSS of approximately 70% for bulk MOAB which photomelts, and the typical 77-78% for azobenzene in solution. rsc.orgacs.orgnih.gov This high conversion efficiency is crucial for applications like molecular solar thermal (MOST) energy storage, as it directly impacts the material's energy density. researchgate.netrsc.org The near-quantitative photoswitching is attributed to a significant redshift in the π–π* absorption band of the E-isomer when confined, which effectively separates its absorption from that of the Z-isomer. rsc.org

The confinement within the Zn₂(BDC)₂(DABCO) framework not only improves the conversion rate but also affects the stability and energy storage properties of the Z-isomer. The composite material, denoted as 1⊃MOAB, exhibits an energy density of 101 J g⁻¹. researchgate.netrsc.orgnih.gov The stored energy can be released as heat during the thermally driven relaxation back to the more stable E-isomer. rsc.org Furthermore, the half-life of the metastable Z-MOAB is extended to 6 days at ambient temperature when stored in the dark, a notable increase from the 2-day half-life observed in solution. researchgate.netacs.org

The flexibility of the MOF host plays a critical role. rsc.org The empty Zn₂(BDC)₂(DABCO) framework has a large-pore tetragonal structure. Upon occlusion of E-MOAB molecules, the framework contracts to a narrow-pore orthorhombic structure. rsc.org Subsequent irradiation and E→Z isomerization cause the framework to expand. rsc.org This "breathing" of the framework accommodates the significant structural changes of the guest molecule during isomerization, which is a key factor in facilitating efficient photoswitching in the solid state. rsc.orgrsc.org The ability of the MOF to adapt to the guest's geometry is essential for preserving the photochromic efficiency of the molecule in a solid material. semanticscholar.orgpnas.org

| Property | MOAB in Zn₂(BDC)₂(DABCO) MOF | Bulk/Solution MOAB |

|---|---|---|

| E → Z Photoconversion (PSS) | ~98% rsc.orgnih.gov | ~70% (photomelted) nih.gov, ~77% (in solution for azobenzene) acs.org |

| Irradiation Wavelength | 365 nm researchgate.net | 365 nm nih.gov |

| Energy Density | 101 J g⁻¹ rsc.orgnih.gov | Not typically measured in this form |

| Z-isomer Half-life | 6 days researchgate.netrsc.org | 2 days (in solution) acs.org |

| State | Solid researchgate.net | Liquid (photomelted) / Solution acs.orgnih.gov |

Crystalline State Photo-Responsiveness

In its pure crystalline form, the E→Z photoisomerization of azobenzene derivatives is often suppressed or entirely prevented. rsc.org The dense molecular packing in the crystal lattice restricts the significant conformational changes required for the isomerization process. rsc.orgrsc.org However, innovative strategies have been developed to unlock the photo-responsiveness of azobenzenes like this compound in the crystalline state.

One effective approach is the creation of crystalline binary mixtures, which can function as photochemical phase-change materials. rsc.org Research has shown that crystalline mixtures of azobenzene (AZB) and this compound (MOAB) exhibit photo-melting behavior. rsc.org While pure crystalline AZB does not undergo photoisomerization, its inclusion in a binary composite with MOAB enables the E→Z conversion upon UV irradiation. rsc.org This process leads to a solid-to-liquid phase transition at room temperature, storing energy both in the molecular strain of the Z-isomer and as latent heat of fusion. rsc.org These binary composites can store and release up to 266 J g⁻¹ of energy. rsc.org

The photo-responsiveness of crystalline this compound has also been demonstrated in a unique macroscopic phenomenon. Crystals of MOAB placed on a water surface exhibit motion when triggered by ultraviolet light. rsc.org This movement is propelled by the dissolution of the photogenerated cis (Z) isomer, which is produced following a photoinduced crystal-to-liquid phase transition on the water's surface. rsc.org

Furthermore, the photoisomerization of this compound can be used to control the phase transitions of liquid crystal systems. jst.go.jp When used as a guest molecule in a liquid crystal host, the trans-to-cis isomerization of MOAB, induced by 365 nm light, can disrupt the ordered liquid crystalline structure. jst.go.jp This allows for the reversible, light-controlled formation and disruption of the liquid crystal phase, enabling applications such as optical data storage where information can be written via irradiation and observed under a polarizing microscope. jst.go.jp

| Material | Property | Observation |

|---|---|---|

| Pure Crystalline Azobenzene (AZB) | Photoisomerization | Suppressed due to dense crystal packing. rsc.org |

| Crystalline Binary Mixtures (AZB + MOAB) | Photo-response | Exhibit photochemical phase change; photo-melt upon irradiation. rsc.org |

| Crystalline Binary Mixtures (AZB + MOAB) | Energy Storage | Can store and release up to 266 J g⁻¹. rsc.org |

| This compound Crystals | Behavior on Water | Light-triggered motion due to photoinduced crystal-liquid transition. rsc.org |

| This compound in Liquid Crystal Host | Phase Control | Photoisomerization disrupts liquid crystal formation. jst.go.jp |

Applications of 4 Methoxyazobenzene in Advanced Materials and Systems

Photoresponsive Liquid Crystalline Materials

4-Methoxyazobenzene (B97606) is a key component in the design of photoresponsive liquid crystalline materials due to its ability to induce changes in the material's optical properties upon exposure to light. This section delves into the synthesis, behavior, and properties of liquid crystals containing this chromophore.

Synthesis and Mesomorphic Behavior of this compound-Containing Liquid Crystals

The synthesis of liquid crystals incorporating this compound often involves attaching the azobenzene (B91143) moiety as a side chain to a polymer backbone. A common approach is the synthesis of side-chain liquid-crystalline polymers, such as poly[N-(this compound- 4′-oxyalkyl)ethyleneimine] (PEnZO), where the number of methylene (B1212753) units in the spacer can be varied. tandfonline.com The structure of these polymers is typically confirmed using infrared (IR) and 1H nuclear magnetic resonance (1H NMR) spectroscopy. tandfonline.com

Similarly, novel hydrazide-modified this compound derivatives have been synthesized, namely 4-{n-[4-(4-methoxyphenylazo)phenoxy] alkoxy} benzoic acid hydrazide (Dn). tandfonline.com Another example includes the preparation of poly[ω-(this compound-4′-oxy)alkyl methacrylate]s, where the length of the flexible alkyl spacer is varied. researchgate.net

The mesomorphic behavior, or the formation of liquid crystal phases, of these materials is highly dependent on their molecular structure. For instance, PEnZO polymers exhibit a nematic liquid-crystalline mesomorphism with characteristic schlieren textures. tandfonline.com In the case of the hydrazide-modified derivatives, D6 and D10 are monotropic nematic liquid crystals, while D3 is non-mesomorphic. tandfonline.com The poly[ω-(this compound-4′-oxy)alkyl methacrylate]s display a range of behaviors; the propyl and butyl members are exclusively nematic, while longer spacers lead to the appearance of smectic A and smectic C phases. researchgate.net

| Polymer/Derivative | Spacer/Modification | Mesomorphic Behavior | Reference |

|---|---|---|---|

| Poly[N-(this compound- 4′-oxyalkyl)ethyleneimine] (PEnZO) | Varying methylene units (n=2-6) | Nematic with schlieren textures | tandfonline.com |

| 4-{n-[4-(4-methoxyphenylazo)phenoxy] alkoxy} benzoic acid hydrazide (Dn) | n = 6, 10 | Monotropic nematic | tandfonline.com |

| n = 3 | Non-mesomorphic | ||

| Poly[ω-(this compound-4′-oxy)alkyl methacrylate]s | Propyl, Butyl spacers | Exclusively nematic | researchgate.net |

| Pentyl, Hexyl, Octyl, Decyl spacers | Nematic and smectic A | ||

| Heptyl, Nonyl, Undecyl spacers | Smectic A only |

Photoinduced Reorientation and Alignment in Liquid Crystal Polymers

The photochromic nature of this compound allows for the control of molecular orientation within liquid crystal polymers using light. This photoinduced reorientation is a key feature for applications in optical switching and data storage.

Engineering Anchoring Behavior on Solid Surfaces

The anchoring behavior of liquid crystal molecules on a solid surface can be precisely controlled by utilizing polymer brushes containing this compound. By grafting a side-chain liquid crystal polymer, poly(6-(4-methoxy-azobenzene-4'-oxy)hexyl methacrylate) (PMMAZO), onto a solid surface, the orientation of liquid crystals like 4-pentyl-4'-cyanobiphenyl (5CB) can be tuned. rsc.orgrsc.org

The grafting density of the PMMAZO brush plays a crucial role. rsc.orgosti.gov At low grafting densities (film thickness of ~3 nm), the polymer chains lie on the surface, causing the mesogens to align perpendicularly and inducing homeotropic anchoring of the 5CB molecules. rsc.orgmdpi.com As the grafting density increases (film thickness up to 13 nm), the polymer chains extend away from the substrate, leading to a more parallel alignment of the side-chain mesogens with respect to the surface. rsc.orgosti.gov This change in polymer conformation allows for the gradual tuning of the out-of-plane polar angle of the 5CB molecules from approximately 0° to 62°. rsc.orgrsc.org This ability to fine-tune the surface anchoring is essential for achieving uniform and stable helical structures in chiral nematic liquid crystals. mdpi.comresearchgate.net

Optical Control of Birefringence and Anisotropy

Birefringence, the property of a material having different refractive indices for light of different polarizations, can be optically controlled in materials containing this compound. numberanalytics.commicroscopyu.com This is achieved through the photoisomerization of the azobenzene units. The trans isomer is elongated, while the cis isomer has a bent shape. Irradiation with polarized light can selectively induce this transformation, leading to a reorientation of the molecules and a change in the material's birefringence. aip.org

In liquid crystalline methacrylate (B99206) copolymers with this compound side groups, irradiation with linearly polarized UV light followed by annealing can achieve significant in-plane molecular reorientation when the azobenzene composition is above 5 mol%. tandfonline.com This process allows for the creation of patterned birefringent films. tandfonline.com The generation of optical anisotropy can be thermally enhanced and is based on the photoselective E-to-Z (trans-to-cis) photoisomerization of the azobenzene groups. acs.org By controlling the exposure energy and polarization of the light, patterned oriented structures can be fabricated, which are useful as alignment layers for other functional materials. tandfonline.com Fast and dynamic switching of birefringence has been demonstrated in 4-heptyl-4'-methoxyazobenzene, with switching times in the microsecond range, highlighting its potential for rapid optical information processing. aip.org

Thermotropic Liquid Crystalline Properties

The liquid crystalline properties of materials containing this compound are also influenced by temperature, a characteristic known as thermotropism. The thermal behavior of these materials is investigated using techniques like differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and X-ray diffraction. tandfonline.comtandfonline.com

A series of side-chain liquid crystalline polymers, poly[N-(this compound- 4′-oxyalkyl)ethyleneimine] (PEnZO), were found to exhibit thermotropic liquid-crystalline mesomorphism of a nematic type. tandfonline.com Similarly, synthesized thiols and their corresponding polyepichlorohydrin-based copolymers with this compound side chains also showed thermotropic liquid crystalline behavior with nematic phases. tandfonline.com In another study, hydrazide-modified this compound derivatives, D6 and D10, were identified as monotropic nematic liquid crystals, meaning they exhibit a liquid crystal phase only upon cooling from the isotropic liquid state. tandfonline.com

The thermal properties, including transition temperatures, are strongly dependent on the molecular structure. For example, in PEnZO polymers, the thermal behaviors are influenced by the degree of substitution and the length of the spacers. tandfonline.com The melting temperatures of hydrazide-modified derivatives (Dn) are higher than their ester counterparts (Cn) due to the formation of hydrogen bonds. tandfonline.com

| Compound Series | Key Structural Feature | Observed Thermotropic Behavior | Reference |

|---|---|---|---|

| Poly[N-(this compound- 4′-oxyalkyl)ethyleneimine] (PEnZO) | Polyethyleneimine backbone with azobenzene side chains | Exhibits nematic thermotropic liquid-crystalline mesomorphism. tandfonline.com | tandfonline.com |

| Hydrazide-modified this compound derivatives (Dn) | Hydrazide end-group | D6 and D10 are monotropic nematic liquid crystals. tandfonline.com | tandfonline.com |

| Thiol and polyepichlorohydrin-based copolymers | Thioether linkage in the spacer | Both thiols and copolymers exhibit thermotropic nematic phases. tandfonline.com | tandfonline.com |

Molecular Solar Thermal (MOST) Energy Storage Systems

This compound is a photochromic molecule that has garnered significant interest for its application in Molecular Solar Thermal (MOST) energy storage systems. researchgate.netrsc.org These systems operate on a closed cycle where solar energy is captured and converted into chemical energy through the photoisomerization of the molecule. sci-hub.seresearchgate.net The more stable trans-isomer of this compound absorbs light energy, typically in the UV spectrum, and transforms into a higher-energy, metastable cis-isomer. This stored chemical energy can then be released on demand as heat when the molecule reverts to its trans-state, a process that can be triggered by a specific stimulus like heat or light of a different wavelength. sci-hub.sersc.org

The performance of a MOST system is critically evaluated by its energy storage density and the half-life of the metastable state, which determines how long the energy can be stored. Research into this compound-based systems has yielded promising results in these areas, with performance varying based on the system's design.

When incorporated into a flexible fabric, this compound has demonstrated a notable energy storage capacity. sci-hub.se An STF material created by thermally melting the compound onto a cloth fabric achieved a storage energy density of 201 J g⁻¹. researchgate.netrsc.org In a different approach, where this compound (MOAB) was integrated into a metal-organic framework (MOF), the resulting composite material exhibited an energy density of 101 J g⁻¹. rsc.orgresearchgate.net This system also showed a half-life of 6 days for the cis-isomer at ambient temperature in the dark, which is considered a useful duration for practical applications and longer than many azobenzene-based polymer systems. rsc.orgrsc.org Further research on crystalline binary mixtures of azobenzene and this compound has shown the potential to store and release up to 266 J g⁻¹ of latent heat energy. rsc.org

The table below summarizes key performance metrics for different this compound-based MOST systems.

| System Configuration | Energy Density (J g⁻¹) | Half-Life of Stored Energy | Source(s) |

| Melted on Cloth Fabric | 201 | Not Reported | researchgate.netrsc.org |

| Occluded in Zn₂(BDC)₂(DABCO) MOF | 101 | 6 days | rsc.orgrsc.orgresearchgate.net |

| Crystalline Binary Mixture with Azobenzene | up to 266 | Not Reported | rsc.org |

Efficient energy storage in the solid state is highly desirable for practical devices, but the photoisomerization of azobenzene derivatives is often hindered in dense crystal packings. researchgate.netrsc.org Two primary mechanisms have been successfully employed to enable solid-state energy storage using this compound.

One effective strategy involves confining the this compound molecules within the pores of a metal-organic framework (MOF), such as Zn₂(BDC)₂(DABCO). researchgate.netrsc.orgresearchgate.net This framework provides the necessary free volume around the guest molecules, allowing them to undergo the trans to cis isomerization with near-quantitative efficiency upon irradiation with 365 nm light. rsc.orgresearchgate.net The energy is stored in the high-energy conformation of the metastable cis-MOAB molecules occluded within the MOF pores and is later released as heat during the thermal relaxation back to the trans-isomer. rsc.org

The properties of this compound make it a suitable candidate for the development of flexible solar thermal fuels (STFs). sci-hub.seresearchgate.net Researchers have fabricated flexible STF devices by compositing a photoliquefiable azobenzene (PLAZ) derivative, specifically this compound, with a fabric template. sci-hub.seresearchgate.net The fabrication process is solvent-free; it involves melting the this compound powder at 60 °C and allowing it to be absorbed by a blended cloth fabric (e.g., 80% polyester (B1180765) and 20% cotton). sci-hub.se

This composite material functions as a solid-state STF device. sci-hub.se The charging process, where energy is stored, is achieved by irradiating the flexible device with UV light at room temperature, which induces the trans-to-cis isomerization and a photoinduced phase transition. sci-hub.seresearchgate.net The stored energy can be discharged as heat when stimulated by either blue light or an elevation in temperature. sci-hub.se These flexible STF devices have demonstrated an improved energy-storage capacity compared to the pristine material, with an energy density of about 201 J g⁻¹. sci-hub.seresearchgate.net Infrared camera monitoring has shown a tangible exothermic effect, with a 4 °C temperature difference observed between charged and discharged samples under blue light stimulation, highlighting their potential use in practical heating equipment. sci-hub.seresearchgate.net

Solid-State Energy Storage Mechanisms

Actuation and Photoinduced Motion

The reversible isomerization of this compound between its trans and cis states can be harnessed to generate mechanical work, leading to actuation and photoinduced motion of materials. This conversion of light energy into macroscopic movement is a key feature for developing light-responsive smart materials. nih.govmdpi.com

A notable application of this compound is its ability to induce motion of macroscopic objects on a liquid surface, such as water. nih.govtandfonline.com This phenomenon is driven by a gradient in surface tension, a process known as the Marangoni effect. rsc.org

The motion is triggered by irradiating a crystal of this compound with ultraviolet light. researchgate.netresearchgate.net The UV light causes the trans-isomers on the crystal surface to convert to cis-isomers. The cis-isomer is more polar and has a higher solubility in water than the trans-isomer. nih.govacs.org As the photogenerated cis-isomer dissolves into the water, it lowers the surface tension of the water in its immediate vicinity. nih.govresearchgate.net This creates a surface tension gradient between the area around the crystal and the surrounding water. rsc.orgutwente.nl This imbalance in interfacial forces propels the crystal away from the region of lower surface tension, resulting in continuous movement across the water surface as long as photoisomerization and dissolution occur. nih.govresearchgate.net This principle has been demonstrated with a "photoresponsive boat" made from a filter paper adsorbed with azobenzene, which is propelled by the dissolution of the photo-generated cis isomer. researchgate.netresearchgate.net

The photoinduced motion of this compound-containing systems is fundamentally rooted in microscopic molecular changes that translate into macroscopic effects. The primary microscopic mechanism is the reversible trans↔cis photoisomerization, which alters the molecule's shape, polarity, and physical properties like melting point and solubility. sci-hub.seacs.org

For the macroscopic motion observed on liquid surfaces, the mechanism is a direct consequence of these molecular changes. nih.govtandfonline.com The photoinduced isomerization from the less soluble trans form to the more soluble cis form leads to a continuous dissolution process. nih.gov This dissolution creates a chemical and surface tension gradient at the interface, which is the direct driving force for the macroscopic movement of the object. researchgate.netacs.org

In other azobenzene-based systems, different mechanisms for motion have been identified which could be applicable. For instance, the photoinduced crawling of crystals on solid surfaces has been observed for compounds like 4-(methylamino)azobenzene. mdpi.com This motion is driven by a continuous cycle of localized melting and recrystallization under light irradiation, where the phase transition from solid to liquid is induced by photoisomerization. mdpi.com While not yet detailed for this compound on a solid surface, its known photoliquefiable properties suggest the potential for similar mechanisms. sci-hub.se Furthermore, when azobenzene chromophores are incorporated into polymer networks, light can induce macroscopic deformation such as bending and contraction. mdpi.commcgill.ca This photomechanical effect arises from the anisotropic alignment of the chromophores during repeated isomerization cycles, which generates internal stress within the polymer matrix. mdpi.com

Surface Tension Driven Motion on Liquid Interfaces

Sensor and Sensing Platform Development (e.g., Gallium determination)

Derivatives of this compound have been successfully employed as sensitive reagents in the development of analytical methods for metal ion detection. A notable application is in the extraction-atomic-absorption determination of Gallium (III). For this purpose, the compound 2-hydroxy-5-T-butylphenol-4'-methoxy-azobenzene (HR) was synthesized and studied for its complexation with Ga(III). scirp.orgscirp.org

The research demonstrated that HR forms a stable complex with gallium, which can be efficiently extracted from an aqueous medium into an organic solvent like n-butanol. scirp.org This process concentrates the analyte, significantly increasing the sensitivity of the determination. The formation and extraction of the gallium complex are dependent on specific conditions, which have been optimized to ensure maximum efficiency. scirp.orgscirp.org The maximum light absorption of the resulting complex in n-butanol occurs in the 450–470 nm wavelength range. scirp.orgscirp.org This characteristic absorption is central to the spectrophotometric and atomic absorption methods developed. The stability of the coordination compound is high, as indicated by its stability constant. scirp.orgscirp.org This methodology has been effectively applied to determine trace amounts of gallium in complex matrices such as soils. scirp.org

Table 1: Optimal Conditions and Properties for Gallium (III) Determination using 2-hydroxy-5-T-butylphenol-4'-methoxy-azobenzene

| Parameter | Value / Condition | Source |

|---|---|---|

| Reagent | 2-hydroxy-5-T-butylphenol-4'-methoxy-azobenzene (HR) | scirp.org |

| Analyte | Gallium (III) | scirp.org |

| Extraction Solvent | n-butanol | scirp.org |

| Wavelength of Max. Absorption (λmax) | 450 - 470 nm | scirp.orgscirp.org |

| Molar Absorption Coefficient (ε) | (3.3 - 4.2) × 10⁴ L·mol⁻¹·cm⁻¹ | scirp.orgscirp.org |

| Stability Constant (βl) in n-butanol | 4.2 × 10¹⁰ | scirp.orgscirp.org |

| Applicable Concentration Range | 1 - 10 µg/ml of Gallium | scirp.org |

Supramolecular Assemblies and Gels

This compound is a key building block in the construction of supramolecular structures, particularly photoresponsive gels. figshare.comacs.org These materials are formed through non-covalent interactions, such as hydrogen bonding and host-guest interactions, which create three-dimensional networks capable of entrapping large volumes of solvent. mdpi.comnih.gov The incorporation of the methoxy-azobenzene moiety allows for external control over the gel's properties, as the light-induced isomerization of the azobenzene unit can disrupt or promote the self-assembly process, leading to reversible gel-sol transitions. rsc.org

A powerful strategy for creating these smart gels involves the use of host-guest chemistry, specifically with cyclodextrins. figshare.comacs.org Research has demonstrated the fabrication of a wholly visible-light-responsive supramolecular gel based on the host-guest interaction between a tetra-ortho-methoxy-substituted azobenzene (mAzo) dimer and a β-cyclodextrin (β-CD) dimer. figshare.comacs.orgresearchgate.net

In this system, the hydrophobic cavity of the β-cyclodextrin dimer accommodates the azobenzene derivative. This interaction is the primary driving force for the self-assembly and subsequent gelation of the components in a DMSO/H₂O mixture. figshare.comacs.org The formation of this host-guest complex has been confirmed through advanced spectroscopic techniques, including 1H-NMR and 2D 1H NOESY spectra, which provide direct evidence of the spatial proximity and interaction between the host (β-CD) and guest (mAzo) molecules. figshare.comacs.orgresearchgate.net The dynamic and reversible nature of this non-covalent bond is crucial for the stimuli-responsive behavior of the resulting material. researcher.life

A significant advancement in azobenzene-based materials is the development of gels that respond to lower-energy visible light rather than UV light, which can be damaging to biological systems. nih.gov The strategic placement of four methoxy (B1213986) groups at the ortho-positions of the azobenzene core shifts the absorption bands of both the trans and cis isomers into the visible spectrum. figshare.comresearchgate.net

Specifically, the trans-to-cis isomerization of the tetra-ortho-methoxy-substituted azobenzene (mAzo) can be triggered by green light (e.g., ~550 nm), while the reverse cis-to-trans isomerization is induced by blue light (e.g., ~450 nm). figshare.comresearchgate.net This isomerization changes the shape and polarity of the guest molecule, altering its fit within the cyclodextrin (B1172386) host and disrupting the supramolecular network, which leads to a gel-to-sol transition. figshare.comacs.org The process is reversible, and the gel state can be recovered by irradiating the sol with blue light. researchgate.net These gels exhibit robust mechanical properties, with a high storage modulus indicating good self-supporting ability. figshare.comacs.orgresearchgate.net

Table 2: Properties of a Visible-Light-Responsive Supramolecular Gel

| Property | Description | Source |

|---|---|---|

| Gelators | Tetra-ortho-methoxy-substituted azobenzene (mAzo) dimer and β-cyclodextrin (β-CD) dimer | figshare.comacs.org |

| Driving Force | Host-guest interaction between mAzo and β-CD | figshare.comacs.orgresearchgate.net |

| Gel-to-Sol Transition Stimulus | Green light irradiation (~550 nm) | figshare.comresearchgate.net |

| Sol-to-Gel Transition Stimulus | Blue light irradiation (~450 nm) | figshare.comresearchgate.net |

| Minimum Gelation Concentration | 6 wt% in DMSO/H₂O (8/2, v/v) | figshare.comacs.orgresearchgate.net |

| Storage Modulus (G') | > 10⁴ Pa | figshare.comacs.orgresearchgate.net |

The ability to trigger a reversible gel-sol transition with an external light stimulus makes these supramolecular gels excellent candidates for controlled release systems. figshare.comacs.org The gel network effectively encapsulates guest molecules, such as drugs or dyes, within its matrix. researchgate.net

When the gel is irradiated with light of the appropriate wavelength (e.g., green light), the structure breaks down into a solution, releasing the entrapped cargo into the surrounding environment. figshare.comacs.orgresearchgate.net This mechanism was demonstrated using Rhodamine B as a model drug. figshare.comresearchgate.net The release of the loaded Rhodamine B from the gel was shown to be controlled and accelerated by green light irradiation. figshare.comresearchgate.netresearcher.life This non-invasive, spatiotemporally precise trigger offers significant potential for applications in drug delivery and other areas where on-demand release of active substances is required. figshare.comresearchgate.net

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Dynamic Analysis

Ultrafast photoisomerization and the excited-state dynamics of trans-4-Methoxyazobenzene (trans-4-MAB) have been scrutinized using femtosecond transient absorption spectroscopy. aip.orgaip.org Upon excitation to the S2 state, the formation of the cis-4-MAB isomer is observed through a permanent positive absorption in the 400–480 nm range. aip.orgaip.org

Detailed analysis of the transient absorption spectra in different solvents reveals multiple decay components, which correspond to distinct photophysical processes. aip.orgaip.org In ethanol (B145695), three decay components were identified with lifetimes of 0.11, 1.4, and 2.9 picoseconds (ps). aip.orgaip.org In the more viscous solvent, ethylene (B1197577) glycol, these components were measured at 0.16, 1.5, and 7.5 ps. aip.orgaip.org

The fastest component is attributed to the internal conversion from the initially excited S2 state to the S1 state. aip.orgaip.org The subsequent relaxation pathways involve the decay of the S1 state through both internal conversion and the isomerization process itself, followed by the vibrational cooling of the newly formed, "hot" cis-isomer in its ground state (S0). aip.orgaip.org The influence of solvent viscosity on the decay lifetimes led researchers to conclude that the photoisomerization proceeds via an inversion mechanism rather than a rotational one. aip.orgaip.org

| Solvent | Component 1 (ps) | Component 2 (ps) | Component 3 (ps) | Assignment |

|---|---|---|---|---|

| Ethanol | 0.11 | 1.4 | 2.9 | S2→S1 internal conversion, S1 decay (internal conversion & isomerization), and vibrational cooling of hot S0 cis-isomer. aip.orgaip.org |

| Ethylene Glycol | 0.16 | 1.5 | 7.5 |

Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful computational tool to predict and interpret the electronic absorption spectra of 4-Methoxyazobenzene (B97606). beilstein-journals.orgnih.gov These calculations are crucial for understanding the nature of the electronic transitions (e.g., π→π* and n→π*) and for correlating them with experimentally observed absorption bands. researchgate.netacs.orgresearchgate.net

Studies have shown that TD-DFT calculations can accurately predict the absorption maxima (λmax) for both the E and Z isomers. For instance, TD-DFT calculations were used to simulate the UV-Vis spectra of 4,4′-di-methoxy azobenzene (B91143), showing that the maximum absorption of the E isomer corresponds to an absorption minimum of the Z form at 388 nm. nih.gov This theoretical insight is invaluable for designing experiments that maximize the efficiency of photoisomerization by selecting optimal irradiation wavelengths. nih.gov The choice of functional and basis set, such as B3LYP/6-311++G(d,p), has been reported to yield results consistent with experimental findings. researchgate.net Furthermore, TD-DFT calculations have been instrumental in understanding the effects of aggregation, reproducing the absorbance signatures of H- and J-aggregates in a liquid crystalline terpolymer containing p-methoxyazobenzene units. acs.org

| Compound/Isomer | Transition | Calculated λmax (nm) | Experimental λmax (nm) | Source |

|---|---|---|---|---|

| This compound (E-isomer) | π→π | ~355 | 348 | nih.govrsc.org |

| This compound (E-isomer) | n→π | Not specified | ~440 | rsc.org |

| Bis(4-amino-2-bromo-6-methoxy)azobenzene (Neutral) | π→π | ~420 (Predicted) | 426 | beilstein-journals.org |

| 4,4′-di-methoxy azobenzene (E-isomer) | π→π | 382 | Not specified | nih.gov |

Solid-state NMR spectroscopy is a key technique for probing the structure and dynamics of this compound when it is confined within a host material, such as a metal-organic framework (MOF). rsc.orgresearchgate.net When this compound (MOAB) is occluded within the pores of the MOF Zn₂(BDC)₂(DABCO), ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR provides direct evidence of the guest's behavior. rsc.orgresearchgate.net

The NMR spectra, when compared with DFT chemical shift calculations, suggest that the confined MOAB molecules exhibit fast-rotational dynamics around their molecular axis. rsc.org This indicates that despite being densely packed within the MOF pores, the guest molecules retain a significant degree of conformational freedom. rsc.org This dynamic behavior can be influenced by temperature; a ¹³C CPMAS NMR spectrum recorded at -34 °C showed a distinct broadening of the MOAB ring resonances, which is consistent with a slowing down of these rotational motions. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing this compound and monitoring its isomerization. The UV-Vis spectrum of the stable E (trans) isomer in solution typically displays two characteristic absorption bands: an intense band around 348-350 nm corresponding to the π→π* transition and a weaker, lower-energy band around 440 nm for the n→π* transition. rsc.orgrsc.org

Upon irradiation with UV light (e.g., 365 nm), the trans-to-cis isomerization occurs. rsc.org This process can be monitored by the decrease in the intensity of the π→π* band and a concurrent increase in the intensity of the n→π* band. rsc.org The reverse cis-to-trans isomerization can be triggered by visible light (e.g., 440 nm) or occurs thermally. rsc.org

FTIR spectroscopy provides information on the vibrational modes of the molecule. The IR spectrum of this compound shows characteristic peaks corresponding to specific functional groups and bonds, such as the O-H stretching of aromatic rings (if hydroxylated derivatives are considered), C-H stretching of the methyl group, and various vibrations of the aromatic rings. scirp.orgnist.gov For example, C-H stretching of a CH₃ group is observed around 2960 cm⁻¹. scirp.org These spectral signatures can confirm the compound's structure and purity. scirp.orgscielo.org.za

| Technique | Isomer | Peak/Band (nm or cm⁻¹) | Assignment | Source |

|---|---|---|---|---|

| UV-Vis | E (trans) | ~348 nm | π→π* transition | rsc.org |

| ~440 nm | n→π* transition | rsc.org | ||

| Infrared (IR) | Not specified | ~3060 cm⁻¹ | Aromatic C-H stretch | scirp.org |

| ~2960 cm⁻¹ | CH₃ group C-H stretch | scirp.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for unambiguously identifying the E (trans) and Z (cis) isomers of this compound in solution and for quantifying their relative populations. rsc.org The different spatial arrangement of the phenyl rings in the two isomers results in distinct chemical shifts for the aromatic protons.

Upon photoisomerization from the trans to the cis form, new sets of signals appear in the ¹H-NMR spectrum that can be definitively assigned to the cis isomer. rsc.org By integrating the signals corresponding to each isomer, the composition of the photostationary state (PSS) or the progress of the thermal back-relaxation can be accurately determined. rsc.org For example, the Z-isomer population of this compound confined in a MOF was measured as a function of UV irradiation time using ¹H NMR. researchgate.net This quantitative capability is crucial for assessing the efficiency of photoswitching in various environments. researchgate.netrsc.org

Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of this compound, such as melting points and glass transitions, providing insight into its physical state and phase behavior. mdpi.comfilab.frvub.be DSC measurements have been performed on the pure isomers as well as on composite materials containing the compound. rsc.orgsci-hub.se